molecular formula C17H15NO B114681 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde CAS No. 151409-79-9

1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Cat. No. B114681
M. Wt: 249.31 g/mol
InChI Key: RDJOPYUWTRUVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-methylbenzyl)-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “1-(4-methylbenzyl)” part suggests a substitution at the 1-position of the indole ring with a 4-methylbenzyl group .


Molecular Structure Analysis

The molecular structure of “1-(4-methylbenzyl)-1H-indole-3-carbaldehyde” would likely consist of an indole ring system with a 4-methylbenzyl group attached at the 1-position . The presence of the aldehyde functional group (-CHO) suggests that the compound may have potential sites for further chemical reactions .


Chemical Reactions Analysis

Indole derivatives, including those with substitutions at the 1-position, can undergo a variety of chemical reactions. These may include electrophilic substitutions, oxidations, reductions, and coupling reactions . The specific reactions that “1-(4-methylbenzyl)-1H-indole-3-carbaldehyde” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(4-methylbenzyl)-1H-indole-3-carbaldehyde” would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the types of intermolecular forces it can form .

Scientific Research Applications

  • Structural Characterization : The structure of compounds related to 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde has been studied, demonstrating the planarity of the indole ring system and its angles with adjacent phenyl rings. For example, in a study by Sonar, Parkin, and Crooks (2006), the dihedral angle between the indole and the 4-tert-butyl­phenyl ring systems was analyzed in a similar compound (Vijayakumar N. Sonar, Sean Parkin, P. Crooks, 2006).

  • Synthesis Methods : The synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde-related compounds involves reactions with various chlorides and recrystallization from ethanol. These methods have been explored in different studies, like the work by Sonar, Parkin, and Crooks (2006), where 4-methoxy­benzyl chloride was used (V. N. Sonar, S. Parkin, P. Crooks, 2006).

  • Applications in Catalysis : Indole-3-carbaldehyde, a related compound, has been used as a synthon in organic chemistry and found to be active in various applications, including as lipoxygenase inhibitors and in anti-tumor, antimicrobial, and anti-inflammatory agents. A study by Yogita Madan (2020) on knoevenagel condensed products of indole-3-carbaledehydes highlights such applications (Yogita Madan, 2020).

  • Biological Activity : Compounds derived from indole-3-carbaldehyde have been evaluated for their inhibitory activity against enzymes like P450 aromatase. A study by Marchand et al. (1998) investigated the inhibitory activity of 1-(halobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indoles, demonstrating their potential in enzyme inhibition (P. Marchand, M. B. Borgne, M. Duflos, S. Robert-Piessard, G. L. Baut, M. Ahmadi, R. Hartmann, M. Palzer, 1998).

  • Chemical Properties and Reactions : The compound and its derivatives have been used in various chemical reactions, including cycloisomerizations and condensation reactions, to synthesize new chemical structures with potential applications. For instance, Kothandaraman et al. (2011) reported the gold-catalyzed cycloisomerization of related compounds (Prasath Kothandaraman, S. R. Mothe, Sharon Si Min Toh, P. Chan, 2011).

Future Directions

The study of indole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities . Future research on “1-(4-methylbenzyl)-1H-indole-3-carbaldehyde” and similar compounds could involve exploring their potential biological activities, developing new synthesis methods, or investigating their physical and chemical properties .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-6-8-14(9-7-13)10-18-11-15(12-19)16-4-2-3-5-17(16)18/h2-9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJOPYUWTRUVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354524
Record name 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

CAS RN

151409-79-9
Record name 1-[(4-Methylphenyl)methyl]-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151409-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 4
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Citations

For This Compound
2
Citations
J Ma, G Bao, L Wang, W Li, B Xu, B Du, J Lv… - European Journal of …, 2015 - Elsevier
Through a structure-based molecular hybridization approach, a series of novel benzothiazole derivatives bearing indole-based moiety were designed, synthesized and screened for in …
Number of citations: 72 www.sciencedirect.com
C Sun, C Chen, S Xu, Q Hu, P Zheng… - 2015 International …, 2015 - atlantis-press.com
A novel thiopyrano [4, 3-d] pyrimidin derivative bearing a indole-hydrazone was synthesized and structure was confirmed by 1H NMR and MS. Moreover, this compound was evaluated …
Number of citations: 0 www.atlantis-press.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.